2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16F3N5OS and its molecular weight is 419.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with an imidazole ring, like “2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide”, are often involved in various biological activities. They can interact with different proteins or enzymes in the body, which can be their primary targets .
Mode of Action
The interaction between the compound and its targets can lead to changes in the function of these proteins or enzymes. This can result in a variety of effects, depending on the specific targets and the nature of the interaction .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For example, if the compound inhibits a particular enzyme, it can disrupt a biochemical pathway that relies on this enzyme .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can greatly influence its bioavailability. Factors such as the compound’s solubility, stability, and the presence of functional groups can affect these properties .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely. They can range from changes in cell signaling and metabolism to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c20-19(21,22)13-5-4-6-14(11-13)23-16(28)12-29-18-25-24-17-26(9-10-27(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQCIFOMMMWMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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